molecular formula C16H16ClNO2 B1422484 2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide CAS No. 1225770-38-6

2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide

Cat. No. B1422484
M. Wt: 289.75 g/mol
InChI Key: ASMBLZNRFAWEFA-UHFFFAOYSA-N
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Description

“2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide” is a chemical compound with the CAS Number: 1225770-38-6 . It has a molecular weight of 289.76 . The IUPAC name for this compound is 2-chloro-N-[4-(phenoxymethyl)benzyl]acetamide .


Molecular Structure Analysis

The InChI code for “2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide” is 1S/C16H16ClNO2/c17-10-16(19)18-11-13-6-8-14(9-7-13)12-20-15-4-2-1-3-5-15/h1-9H,10-12H2,(H,18,19) . This code provides a specific textual representation of the compound’s molecular structure.

Scientific Research Applications

Metabolism in Herbicides

  • Herbicide Metabolism in Human and Rat Liver Microsomes : A study by Coleman et al. (2000) investigates the metabolism of chloroacetamide herbicides in human and rat liver microsomes. It suggests a complex metabolic activation pathway leading to carcinogenic compounds. The study identifies important intermediates and the role of cytochrome P450 isoforms in the metabolism process.

Synthesis and Characterization

  • Synthesis and Characterization Processes : Zhong-cheng and Wan-yin (2002) discuss the synthesis of related compounds through acetylation, esterification, and ester interchange steps, offering insights into the methodology and yield of these processes. Their research, detailed in Journal of Central South University of Technology, provides a foundation for understanding the synthesis of similar compounds.

Novel Compound Synthesis

  • Development of Novel Compounds : A study by Li Ying-jun (2012) in the Chinese Journal of Magnetic Resonance focuses on the synthesis of a new compound containing a benzimidazole moiety. This research highlights the process of creating new derivatives and their structural determination through various techniques.

Anticancer Activity

  • Anticancer Compound Synthesis : Research by Karaburun et al. (2018) in Letters in Drug Design & Discovery explores the synthesis of derivatives with potential anticancer activity. This study is significant in understanding the role of such compounds in developing treatments for cancer.

Conformational Analysis

  • Structural and Conformational Studies : Ishmaeva et al. (2015) conducted a study published in the Russian Journal of Organic Chemistry, analyzing the conformations of similar acetamides. This research, found in Russian Journal of Organic Chemistry, provides valuable insights into the structural aspects of these compounds.

Pharmacological Evaluation

  • Evaluation as CRMP 1 Inhibitors : Panchal et al. (2020) in Current drug discovery technologies designed and synthesized derivatives for evaluation as Collapsin response mediator protein 1 inhibitors, contributing to the understanding of their role in treating small lung cancer. Details can be found in Current drug discovery technologies.

Safety And Hazards

The compound has several hazard statements: H302, H312, H315, H318, H332, H335 . These codes indicate various hazards, including harmful if swallowed (H302), harmful in contact with skin (H312), causes skin irritation (H315), causes serious eye damage (H318), harmful if inhaled (H332), and may cause respiratory irritation (H335) .

properties

IUPAC Name

2-chloro-N-[[4-(phenoxymethyl)phenyl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClNO2/c17-10-16(19)18-11-13-6-8-14(9-7-13)12-20-15-4-2-1-3-5-15/h1-9H,10-12H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMBLZNRFAWEFA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC2=CC=C(C=C2)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-{[4-(phenoxymethyl)phenyl]methyl}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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